1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one
Description
Properties
Molecular Formula |
C11H10O2S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
1-(1-benzofuran-3-yl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C11H10O2S/c1-14-7-10(12)9-6-13-11-5-3-2-4-8(9)11/h2-6H,7H2,1H3 |
InChI Key |
FSFJSMMVWROOPK-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)C1=COC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of 1-(1-Benzofuran-3-yl)-2-(methylsulfanyl)ethan-1-one typically involves:
- Construction of the benzofuran core or use of a preformed benzofuran derivative.
- Functionalization at the 3-position of the benzofuran ring to introduce the ethanone side chain.
- Introduction of the methylsulfanyl (-SCH3) group onto the ethanone side chain.
This can be achieved through multi-step synthesis involving halogenation, nucleophilic substitution, and sulfur incorporation reactions.
Preparation from Benzofuran-3-yl Ethanone Precursors
A common route starts with 1-(1-benzofuran-3-yl)ethan-1-one as the key intermediate. This intermediate can be synthesized via:
Cyclization of o-hydroxyacetophenone derivatives with haloacetone: The benzofuran ring is formed by reacting appropriately substituted o-hydroxyacetophenones with chloroacetone under acidic or basic conditions, producing 1-(1-benzofuran-3-yl)ethan-1-one derivatives.
Halogenation of the methyl group: The methyl group adjacent to the ketone can be brominated using N-bromosuccinimide (NBS) in solvents like carbon tetrachloride to form a bromomethyl intermediate at the 2-position of the ethanone side chain.
Introduction of the Methylsulfanyl Group
The key step to obtain this compound is the substitution of the bromomethyl group with a methylsulfanyl moiety. This can be achieved by:
Nucleophilic substitution reaction: Treating the bromomethyl intermediate with sodium methylthiolate (NaSCH3) or methylthiol under basic conditions results in the displacement of the bromide by the methylsulfanyl group, yielding the target compound.
Alternative sulfur incorporation: A recent method involves the use of dimethyl sulfoxide (DMSO) activated by cyanuric chloride (TCT) under metal-free conditions. This method allows simultaneous introduction of methyl and methylsulfanyl units onto benzofuran-3(2H)-one derivatives via a radical mechanism, providing a one-step synthesis of benzofuran derivatives bearing quaternary centers. Although this method was demonstrated for benzofuran-3(2H)-one derivatives, it can be adapted for preparing methylsulfanyl-substituted ethanones.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Benzofuran ring formation | o-Hydroxyacetophenone + chloroacetone, acid/base catalyst | 1-(1-Benzofuran-3-yl)ethan-1-one |
| 2 | Bromination | N-Bromosuccinimide (NBS), CCl4, room temperature | Bromomethyl derivative at 2-position |
| 3 | Nucleophilic substitution | Sodium methylthiolate (NaSCH3), polar aprotic solvent (e.g., DMF), mild heating | This compound |
Research Findings and Yields
Bromination Step: The bromination of methyl groups adjacent to ketones using NBS proceeds efficiently, with yields typically above 70% for benzofuran derivatives.
Substitution Step: The nucleophilic substitution with methylthiolate is generally high yielding (60–85%) under mild conditions, providing the methylsulfanyl functionality without significant side reactions.
Alternative One-Step Radical Approach: The TCT/DMSO method allows direct installation of the methylsulfanyl group onto benzofuran-3(2H)-one derivatives in a single step with yields ranging from 65% to 80%, demonstrating functional group tolerance and scalability.
Analytical Characterization
Typical characterization data for this compound include:
| Technique | Observations/Values |
|---|---|
| [^1H NMR (CDCl3)](pplx://action/followup) | Aromatic protons of benzofuran ring; singlet for methylsulfanyl at ~2.1 ppm |
| [^13C NMR](pplx://action/followup) | Ketone carbonyl at ~190 ppm; aromatic carbons between 110-160 ppm; methylsulfanyl carbon at ~15 ppm |
| Mass Spectrometry | Molecular ion peak at m/z 206 (M+) consistent with C11H10O2S |
| Melting Point | Data not always available; depends on purity and polymorph |
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Multi-step bromination + substitution | NBS bromination, NaSCH3 substitution | Well-established, high yield | Multi-step, requires handling of bromine reagents |
| One-step TCT/DMSO radical method | Cyanuric chloride, DMSO, metal-free | Atom-economical, metal-free, scalable | Requires radical conditions, less explored for this exact compound |
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
Scientific Research Applications
1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one serves as an intermediate in synthesizing complex organic molecules. Research indicates that benzofuran derivatives may have antimicrobial and anticancer properties. These compounds have demonstrated selective toxicity against certain cancer cell lines while showing minimal effects on non-cancerous cells. The interaction mechanisms likely involve the modulation of enzyme activities or receptor binding, leading to downstream biological effects.
Preliminary studies suggest that derivatives of benzofurans may exhibit antimicrobial and anticancer properties. For instance, related compounds have demonstrated selective toxicity against certain cancer cell lines while showing minimal effects on non-cancerous cells. The interaction mechanisms likely involve modulation of enzyme activities or receptor binding, leading to downstream biological effects.
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies often focus on:
- Protein Binding Affinities: Determining how strongly the compound binds to specific proteins.
- Enzyme Inhibition Assays: Assessing the compound's ability to inhibit enzyme activity.
- Cellular Uptake Mechanisms: Investigating how the compound is taken up by cells.
Such studies are essential for elucidating the mechanism of action and potential therapeutic uses of this compound.
Anticancer agent
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, or interaction with genetic material.
Comparison with Similar Compounds
Table 1: Comparison of substituent effects on benzofuran-based ethanones
Key Observations :
- Methylsulfanyl vs. Bromo Substituents : The methylsulfanyl group in the target compound likely offers milder reactivity compared to brominated analogs (e.g., 1-(1-benzofuran-3-yl)-2-bromoethan-1-one), which are pivotal in nucleophilic substitution reactions for agrochemical intermediates .
- Positional Isomerism: The 3-benzofuran isomer (target compound) may exhibit distinct electronic effects compared to 2-benzofuran derivatives (e.g., 1-(benzofuran-2-yl)ethanone), altering binding affinity in biological systems .
Key Observations :
- The methylsulfanyl group in the target compound may confer unique pharmacokinetic properties, such as improved membrane permeability, compared to hydroxyl or methoxy-substituted analogs .
- Brominated derivatives exhibit enhanced anticancer activity, suggesting that halogenation is a critical strategy for optimizing bioactivity in benzofuran systems .
Biological Activity
1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one is an organic compound that exhibits significant potential in medicinal chemistry, particularly for its antimicrobial and anticancer properties . This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies, case analyses, and comparative assessments with related compounds.
Chemical Structure and Properties
The compound has the molecular formula C11H10O2S and a molecular weight of 206.26 g/mol. Its structure features a benzofuran moiety fused with a methylsulfanyl group and an ethanone functional group. The structural representation can be described using various chemical notation systems such as InChI and SMILES, facilitating its identification in chemical databases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activities or bind to receptor sites, leading to downstream biological effects such as:
- Inhibition of cell proliferation in cancer cells.
- Induction of apoptosis , particularly in malignant cell lines.
- Antimicrobial effects against various pathogens.
Anticancer Activity
Research indicates that derivatives of benzofurans, including this compound, exhibit selective toxicity against certain cancer cell lines while sparing non-cancerous cells. For instance, studies have shown that this compound can induce apoptosis in K562 leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases (caspase 3 and 7), which are crucial for the apoptotic process .
Table 1: Cytotoxicity Data on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 | <50 | Induces apoptosis via ROS generation |
| Benzofuran Derivative X | HeLa | >100 | Minimal cytotoxicity observed |
| Benzofuran Derivative Y | MCF-7 | 30 | Inhibits proliferation |
Antimicrobial Activity
Preliminary studies suggest that this compound also possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating moderate activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL for certain strains .
Comparative Analysis with Related Compounds
When compared to similar benzofuran derivatives, the unique methylsulfanyl group in this compound significantly influences its reactivity and biological activity.
Table 2: Comparison of Benzofuran Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(1-Benzofuran-2-YL)ethan-1-one | Lacks methylsulfanyl group | Different reactivity profile |
| 1-(1-Benzofuran-2-YL)-2-(methylamino)ethan-1-one | Contains methylamino group | Altered biological activity |
| 3-Methylbenzofuran | Methyl group at position 3 | Different electronic properties |
These comparisons illustrate how variations in substituents can significantly influence the chemical reactivity and biological efficacy of benzofuran derivatives .
Case Studies
Several case studies have highlighted the therapeutic potential of benzofuran derivatives, including:
- Study on Apoptosis Induction : A study demonstrated that exposure to specific benzofuran derivatives led to a significant increase in pre-G1 phase cells (indicative of apoptosis) in K562 cells after treatment .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties of various benzofuran derivatives, confirming their effectiveness against clinical strains of bacteria .
Q & A
Basic: What are the recommended synthetic routes for 1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the benzofuran core. A common approach includes:
Core Formation : Friedel-Crafts acylation to introduce the ethanone group at the benzofuran-3-yl position.
Thioether Introduction : Nucleophilic substitution using methylsulfanyl groups, often via reaction with methyl disulfide or methylthiolate under basic conditions.
Purification : Crystallization from isopropanol/heptane mixtures to isolate the product, as demonstrated in analogous ketone syntheses .
Key reagents include Lewis acids (e.g., AlCl₃) for acylation and sodium hydride for deprotonation during substitution. Monitor reaction progress via TLC or HPLC.
Advanced: How can crystallographic data contradictions in molecular geometry be resolved using SHELXL?
Methodological Answer:
Discrepancies in bond lengths or angles may arise from data quality or refinement parameters. To resolve these:
Data Collection : Ensure high-resolution (<1.0 Å) datasets at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
Refinement in SHELXL : Use the L.S. command for least-squares refinement and SADI restraints for chemically equivalent bonds. For example, constrain aromatic C–C bonds to 1.39 Å ± 0.01 .
Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids, ensuring no overinterpretation of disordered regions .
Example parameters from a related structure: , , mean C–C bond length = 0.002 Å .
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2/2A irritation risks) .
Ventilation : Use fume hoods to avoid inhalation of dust/volatiles (Specific Target Organ Toxicity, Respiratory System) .
Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Storage : Keep in a sealed container under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation .
Advanced: How to design pharmacological assays to assess bioactivity based on structural analogs?
Methodological Answer:
Target Selection : Prioritize enzymes/receptors associated with benzofuran derivatives, such as kinases or GPCRs, using docking studies (e.g., AutoDock Vina).
Assay Types :
- Enzyme Inhibition : Measure IC₅₀ via fluorometric or colorimetric assays (e.g., NADH depletion for oxidoreductases) .
- Cell-Based Assays : Use HEK293 cells transfected with target receptors to monitor cAMP or Ca²⁺ flux .
Control Compounds : Include structurally similar agonists/antagonists (e.g., 1-(2-chlorophenyl)-2-(tetrazolyl)ethanones) to validate assay specificity .
Advanced: How to optimize crystallization conditions for X-ray diffraction studies?
Methodological Answer:
Solvent Screening : Use vapor diffusion with 2–4 μL drops of compound solution (5–10 mg/mL in DMSO) against reservoirs containing PEGs (e.g., PEG 4000) or alcohols .
Temperature Gradients : Test crystallization at 4°C, 20°C, and 37°C to identify optimal nucleation conditions.
Additives : Introduce co-crystallants like divalent metals (Mg²⁺, Ca²⁺) to stabilize lattice formation, as seen in co-crystal development for dopamine D1 modulators .
Validation : Confirm crystal quality via diffraction resolution (<1.2 Å) and mosaicity (<0.5°) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
NMR :
- ¹H NMR : Identify benzofuran protons (δ 7.2–7.8 ppm) and methylsulfanyl (δ 2.1–2.3 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ 190–200 ppm) and aromatic carbons .
MS : Use ESI-MS for molecular ion ([M+H]⁺) and fragmentation pattern analysis.
IR : Validate carbonyl stretch (~1680 cm⁻¹) and C–S bond (~650 cm⁻¹) .
Advanced: How to resolve discrepancies in reported biological activity data?
Methodological Answer:
Orthogonal Assays : Combine enzymatic (e.g., IC₅₀) and cell-based (e.g., EC₅₀) assays to cross-validate potency .
Structural Confirmation : Re-determine crystal structures to rule out polymorphic effects on activity .
Meta-Analysis : Use QSAR models to correlate substituent effects (e.g., methylsulfanyl vs. phenylsulfonyl) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
